Cas no 1350512-75-2 ((2-fluorophenyl)methylboronic acid)

(2-fluorophenyl)methylboronic acid 化学的及び物理的性質

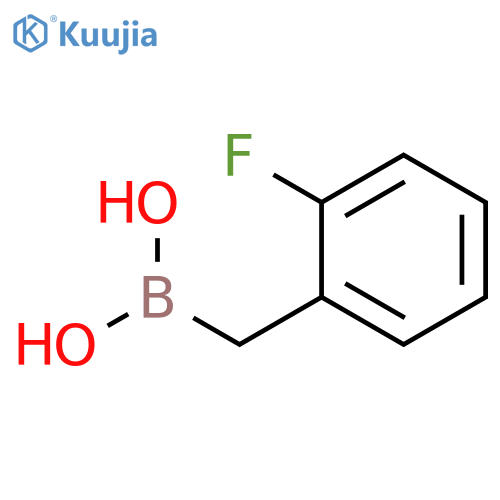

名前と識別子

-

- Boronic acid, B-[(2-fluorophenyl)methyl]-

- (2-fluorophenyl)methylboronic acid

-

- インチ: 1S/C7H8BFO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2

- InChIKey: QVTKRSQKTVQFNR-UHFFFAOYSA-N

- SMILES: B(CC1=CC=CC=C1F)(O)O

(2-fluorophenyl)methylboronic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151255-0.5g |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 0.5g |

$438.0 | 2023-06-05 | ||

| Enamine | EN300-151255-0.05g |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 0.05g |

$383.0 | 2023-06-05 | ||

| Enamine | EN300-151255-500mg |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 500mg |

$410.0 | 2023-09-27 | ||

| Enamine | EN300-151255-100mg |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 100mg |

$376.0 | 2023-09-27 | ||

| Enamine | EN300-151255-10000mg |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 10000mg |

$1839.0 | 2023-09-27 | ||

| Enamine | EN300-151255-1.0g |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 1g |

$457.0 | 2023-06-05 | ||

| Enamine | EN300-151255-1000mg |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 1000mg |

$428.0 | 2023-09-27 | ||

| Enamine | EN300-151255-50mg |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 50mg |

$359.0 | 2023-09-27 | ||

| Enamine | EN300-151255-2500mg |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 2500mg |

$838.0 | 2023-09-27 | ||

| Enamine | EN300-151255-0.25g |

[(2-fluorophenyl)methyl]boronic acid |

1350512-75-2 | 0.25g |

$420.0 | 2023-06-05 |

(2-fluorophenyl)methylboronic acid 関連文献

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

(2-fluorophenyl)methylboronic acidに関する追加情報

Introduction to (2-fluorophenyl)methylboronic Acid (CAS No. 1350512-75-2)

(2-fluorophenyl)methylboronic acid) is a specialized organoboron compound with the chemical formula C7H7BF2O2. This compound, identified by its CAS number CAS No. 1350512-75-2, has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile applications. Boronic acids, in general, are known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The presence of a fluorine substituent in the phenyl ring introduces unique electronic and steric properties, making this compound particularly valuable for tailored synthetic applications.

The significance of (2-fluorophenyl)methylboronic acid lies in its utility as a building block for the development of novel therapeutic agents. Boronic acids have been extensively studied for their potential in drug design, particularly due to their ability to form stable complexes with sugars and other biomolecules. This property has been leveraged in the development of enzyme inhibitors and other bioactive molecules. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated boronic acids in enhancing the pharmacokinetic profiles of drug candidates. The fluorine atom can influence metabolic stability, binding affinity, and overall bioavailability, making it a crucial element in modern drug discovery.

In the realm of materials science, (2-fluorophenyl)methylboronic acid has been explored for its potential applications in organic electronics and catalysis. The boronic acid functional group can participate in coordination chemistry, enabling the design of metal-organic frameworks (MOFs) and other advanced materials. These materials have applications ranging from gas storage to sensors and catalysts. The unique electronic properties imparted by the fluorine substituent further expand the possibilities for innovative material design. Researchers have been particularly interested in how the fluorine atom can modulate electronic conductivity and intermolecular interactions, leading to novel functional materials.

The synthesis of (2-fluorophenyl)methylboronic acid presents unique challenges due to the sensitivity of boronic acids to hydrolysis and oxidation. However, recent methodologies have improved the stability and yield of these compounds, making them more accessible for industrial applications. One such approach involves the use of protecting groups to stabilize the boronic acid moiety during synthetic transformations. Additionally, advances in catalytic systems have enabled more efficient cross-coupling reactions, reducing the need for harsh conditions and improving overall reaction efficiency.

Recent research has also explored the biological activity of derivatives of (2-fluorophenyl)methylboronic acid. Studies have indicated that modifications to the phenyl ring or the boronic acid moiety can significantly alter biological properties such as receptor binding affinity and metabolic stability. For instance, computational studies have predicted that certain derivatives may exhibit potent inhibitory activity against specific enzymes implicated in diseases like cancer and inflammation. These findings underscore the importance of structural optimization in developing effective therapeutic agents.

The role of (2-fluorophenyl)methylboronic acid as a key intermediate in pharmaceutical synthesis continues to be a focal point for innovation. The ability to introduce this compound into complex molecular architectures allows for rapid diversification of drug candidates, facilitating high-throughput screening programs. Furthermore, its compatibility with green chemistry principles makes it an attractive choice for sustainable synthetic routes. As computational chemistry advances, virtual screening methods are being employed to identify promising derivatives before experimental synthesis, streamlining the drug discovery process.

In conclusion, (2-fluorophenyl)methylboronic acid (CAS No. 1350512-75-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its applications in pharmaceuticals, materials science, and catalysis highlight its versatility and importance. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in advancing scientific innovation.

1350512-75-2 ((2-fluorophenyl)methylboronic acid) Related Products

- 1796722-56-9(1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid)

- 105283-60-1(4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride)

- 1804681-62-6(Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate)

- 681260-32-2((4-Chlorobenzylidene)carbamic acid ethyl ester)

- 62893-19-0(Cefoperazone)

- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)

- 108446-63-5((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine)

- 1780174-72-2(7-Oxa-2,5-diazaspiro[3.4]octan-6-one)

- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)

- 1804387-59-4(Ethyl 4-bromo-2-cyano-3-fluorobenzoate)